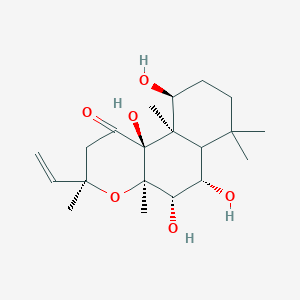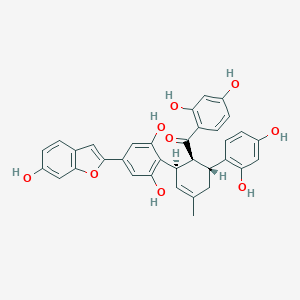
Mulberrofuran C
Descripción general
Descripción
Mulberrofuran C is a compound that shows protective effects on t-BHP-induced oxidative stress with the EC50 value of 0.41 ± 0.48 uM .
Synthesis Analysis
The proposed retrosynthetic approach towards the synthesis of mulberrofuran C heptamethyl ether involves a [4+2]-cycloaddition reaction between chalcone and dehydroprenylbenzofuran .
Molecular Structure Analysis
Mulberrofuran C has a molecular formula of C34H28O9 . It has been found to be stable and interacting with the active site of the enzymes throughout the course of complex MD simulations .
Chemical Reactions Analysis
The polarizability, chemical reactivity, and chemical hardness of Mulberrofuran C are all determined by the energy gap (difference between HOMO and LUMO). The potent Mulberrofuran C showed the HOMO energies of − 0.23184 eV, and it showed the LUMO energies of − 0.02024 eV with the Egap energies (HOMO–LUMO energy gap) of 0.21160 .
Physical And Chemical Properties Analysis
Mulberrofuran C has a density of 1.5±0.1 g/cm3, a boiling point of 801.6±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 158.4±0.3 cm3, a polar surface area of 172 Å2, and a molar volume of 394.3±3.0 cm3 .
Aplicaciones Científicas De Investigación
Inhibition of Hepatitis A Virus Enzymes
- Application Summary: Mulberrofuran C has been identified as a potent inhibitor of two major enzymes of the Hepatitis A virus (HAV): 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP). These enzymes play crucial roles in viral maturation, infectivity, replication, and transcription .
- Methods of Application: The identification process involved structure-based virtual screening using the NPACT database, which contains a collection of plant-derived natural compounds. The screening procedure identified Mulberrofuran C as a potential inhibitor that could bind to both the 3C pro and RdRP enzymes . The bound complexes were then subjected to molecular dynamics simulations and Density Functional Theory (DFT) studies .
- Results: The Mulberrofuran C bound 3C pro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex MD simulations . The compound also had better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3C pro and RdRP, respectively .
Health Benefits and Application in Food Industry
- Application Summary: Mulberry, the plant from which Mulberrofuran C is derived, has gained importance due to its phytochemical composition and beneficial effects on human health, including antioxidant, anticancer, antidiabetic, and immunomodulatory effects .
- Methods of Application: Different botanical parts of the Morus species (fruits, leaves, twigs, roots) are considered a rich source of secondary metabolites, including Mulberrofuran C . These parts are used in the food industry to develop novel, functional food with multiple health-promoting effects .
- Results: The exploitation of mulberry in the food industry has shown promising results in terms of developing functional food with health-promoting effects .
Inhibition of Hepatitis A Virus Enzymes
- Application Summary: Mulberrofuran C has been identified as a potent inhibitor of two major enzymes of the Hepatitis A virus (HAV): 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP). These enzymes play crucial roles in viral maturation, infectivity, replication, and transcription .
- Methods of Application: The identification process involved structure-based virtual screening using the NPACT database, which contains a collection of plant-derived natural compounds. The screening procedure identified Mulberrofuran C as a potential inhibitor that could bind to both the 3C pro and RdRP enzymes . The bound complexes were then subjected to molecular dynamics simulations and Density Functional Theory (DFT) studies .
- Results: The Mulberrofuran C bound 3C pro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex MD simulations . The compound also had better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3C pro and RdRP, respectively .
Health Benefits and Application in Food Industry
- Application Summary: Mulberry, the plant from which Mulberrofuran C is derived, has gained importance due to its phytochemical composition and beneficial effects on human health, including antioxidant, anticancer, antidiabetic, and immunomodulatory effects .
- Methods of Application: Different botanical parts of the Morus species (fruits, leaves, twigs, roots) are considered a rich source of secondary metabolites, including Mulberrofuran C . These parts are used in the food industry to develop novel, functional food with multiple health-promoting effects .
- Results: The exploitation of mulberry in the food industry has shown promising results in terms of developing functional food with health-promoting effects .
Safety And Hazards
When handling Mulberrofuran C, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGKDESIYCVAOP-UNTHUGQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999250 | |
| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mulberrofuran C | |
CAS RN |
77996-04-4 | |
| Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mulberrofuran C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



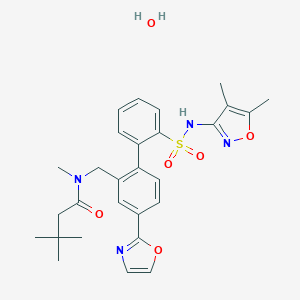
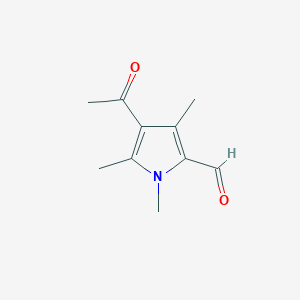

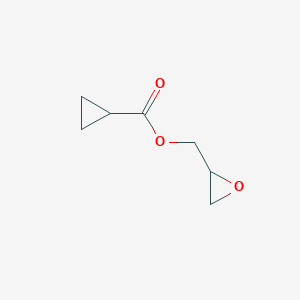
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
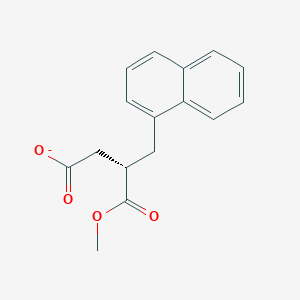

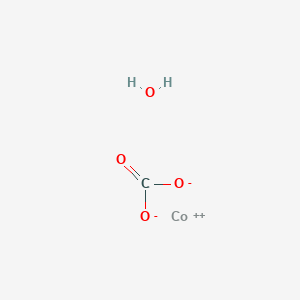
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)


